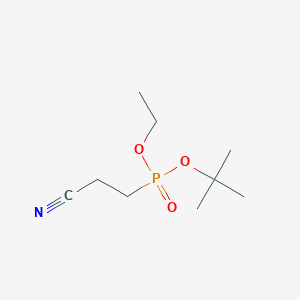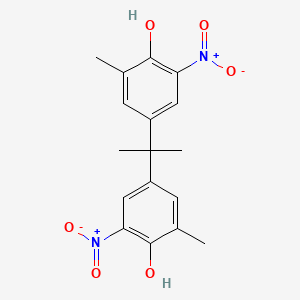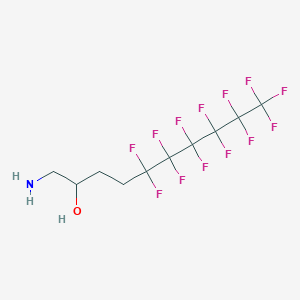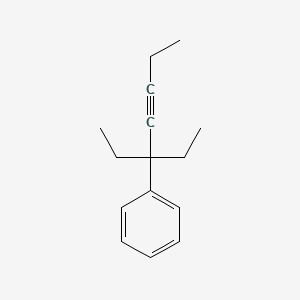
tert-Butyl ethyl (2-cyanoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ethyl (2-cyanoethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tert-butyl group, an ethyl group, and a 2-cyanoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ethyl (2-cyanoethyl)phosphonate can be synthesized through the reaction of tert-butyl phosphonate with ethyl (2-cyanoethyl)phosphonate under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate group, followed by the addition of the ethyl (2-cyanoethyl)phosphonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ethyl (2-cyanoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The ethyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can be used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
tert-Butyl ethyl (2-cyanoethyl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Used in the preparation of phosphonate-based materials with unique properties.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl (2-cyanoethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and materials science. The cyano group can participate in nucleophilic addition reactions, making it useful in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl methyl (2-cyanoethyl)phosphonate
- tert-Butyl ethyl (2-hydroxyethyl)phosphonate
- tert-Butyl ethyl (2-aminoethyl)phosphonate
Uniqueness
tert-Butyl ethyl (2-cyanoethyl)phosphonate is unique due to the presence of both a cyano group and a phosphonate group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in organic synthesis, materials science, and other fields.
Properties
CAS No. |
62614-22-6 |
|---|---|
Molecular Formula |
C9H18NO3P |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
3-[ethoxy-[(2-methylpropan-2-yl)oxy]phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H18NO3P/c1-5-12-14(11,8-6-7-10)13-9(2,3)4/h5-6,8H2,1-4H3 |
InChI Key |
CIRUXHQZOKFYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC#N)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14527176.png)



![2-{2-[(2-Aminoethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B14527214.png)

![6-(2-Oxopropyl)thieno[2,3-c]pyridin-6-ium chloride](/img/structure/B14527225.png)






![7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14527267.png)
